Spectroscopic properties of 1H-Indazole-3,5-diamine
Spectroscopic properties of 1H-Indazole-3,5-diamine
An In-Depth Technical Guide to the Predicted Spectroscopic Properties of 1H-Indazole-3,5-diamine
Executive Summary
This technical guide provides a comprehensive analysis of the predicted spectroscopic properties of 1H-Indazole-3,5-diamine, a molecule of significant interest in medicinal chemistry and drug development.[1][2][3] While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and extensive data from analogous indazole derivatives to construct a reliable predictive model for its characterization.[4][5][6][7] We present detailed, field-proven protocols for acquiring high-fidelity data using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The causality behind predicted spectral features—including chemical shifts, coupling constants, vibrational frequencies, electronic transitions, and fragmentation patterns—is explained through the lens of molecular structure and substituent effects. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the identification, characterization, and quality control of 1H-Indazole-3,5-diamine and related heterocyclic compounds.
Introduction: The Significance of the 1H-Indazole Scaffold
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in modern medicinal chemistry.[1][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in numerous FDA-approved drugs for oncology (e.g., Pazopanib, Niraparib), antiemesis (e.g., Granisetron), and inflammation (e.g., Benzydamine).[1][3] The 1H-indazole tautomer is generally the most thermodynamically stable form.[1][8]
1H-Indazole-3,5-diamine, the subject of this guide, features two key amino groups at the C3 and C5 positions. These groups are potent electron-donating auxochromes and are expected to significantly modulate the molecule's electronic distribution, reactivity, and spectroscopic behavior compared to the parent indazole ring. The 3-amino group, in particular, is a known hinge-binding fragment in kinase inhibitors, making this molecule a valuable building block for targeted therapeutics.[2] A thorough understanding of its spectroscopic signature is therefore paramount for synthesis confirmation, purity assessment, and further development.
This guide establishes a foundational dataset of predicted spectroscopic values and provides the methodologies required to validate them experimentally.
Caption: Molecular structure of 1H-Indazole-3,5-diamine with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1H-Indazole-3,5-diamine, both ¹H and ¹³C NMR will provide definitive information on the position of the amino substituents and the integrity of the bicyclic core.
Predicted ¹H NMR Spectrum
The presence of two electron-donating amine groups (-NH₂) at positions 3 and 5 will cause a significant upfield (lower ppm) shift for the aromatic protons relative to unsubstituted 1H-indazole, due to increased electron density on the ring. The spectrum is predicted in DMSO-d₆ to allow for the observation of exchangeable N-H protons.
Table 1: Predicted ¹H NMR Data for 1H-Indazole-3,5-diamine in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale / Notes |
|---|---|---|---|---|
| N1-H | ~11.5 - 12.5 | Broad Singlet | - | Typical for indazole N-H proton; position is concentration-dependent. |
| C7-H | ~7.2 - 7.4 | Doublet | J ≈ 8.5 | Downfield-most aromatic proton, ortho to the electron-withdrawing pyrazole nitrogen. |
| C4-H | ~6.8 - 7.0 | Doublet | J ≈ 2.0 | Shielded by the C5-NH₂ group; ortho coupling to C6-H is negligible. |
| C6-H | ~6.4 - 6.6 | Doublet of Doublets | J ≈ 8.5, 2.0 | Shielded by C5-NH₂; shows ortho coupling to C7-H and meta coupling to C4-H. |
| C5-NH₂ | ~5.0 - 5.5 | Broad Singlet | - | Exchangeable protons; chemical shift can vary. |
| C3-NH₂ | ~4.5 - 5.0 | Broad Singlet | - | Exchangeable protons; chemical shift can vary. |
Predicted ¹³C NMR Spectrum
The carbon signals will also be heavily influenced by the substituents. The carbons directly attached to the nitrogen atoms (C3, C5, C3a, C7a) will show the most significant shifts compared to the parent indazole.
Table 2: Predicted ¹³C NMR Data for 1H-Indazole-3,5-diamine in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |
|---|---|---|
| C3 | ~150 - 155 | Directly attached to two N atoms; significantly deshielded. |
| C5 | ~145 - 150 | Attached to NH₂, experiences strong electron donation; deshielded. |
| C7a | ~138 - 142 | Bridgehead carbon adjacent to N1. |
| C3a | ~122 - 126 | Bridgehead carbon. |
| C7 | ~118 - 122 | Carbon ortho to C7a. |
| C6 | ~105 - 110 | Shielded by the C5-NH₂ group. |
| C4 | ~95 - 100 | Strongly shielded by the C5-NH₂ group. |
Experimental Protocol: NMR Spectroscopy
This protocol ensures the acquisition of high-quality ¹H and ¹³C NMR spectra. A self-validating system is established through the use of a deuterated solvent with a known residual peak for calibration.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1H-Indazole-3,5-diamine.
-
Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to slow the exchange of N-H protons, allowing for their observation.[9]
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Calibration:
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. Aim for a narrow, symmetrical peak shape for the solvent's residual proton signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 30° or 45° pulse angle.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a relaxation delay of 2-5 seconds to ensure full relaxation of all protons.
-
Acquire 16 to 64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Use a relaxation delay of 2 seconds. A longer delay may be needed for quaternary carbons if quantitative analysis is required.
-
Acquire 1024 to 4096 scans, as the ¹³C isotope has a low natural abundance.[9][10]
-
-
Data Processing and Validation:
-
Apply Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase-correct the resulting spectra.
-
Calibrate the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm.
-
Calibrate the ¹³C spectrum by setting the central DMSO-d₆ peak to δ 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a distinct fingerprint based on its functional groups. For 1H-Indazole-3,5-diamine, the key signatures will be the N-H and C-N stretching and bending vibrations.
Predicted IR Absorption Bands
Table 3: Predicted Key IR Absorption Bands for 1H-Indazole-3,5-diamine
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3450 - 3300 | Strong, Doublet | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3200 - 3000 | Medium, Broad | N-H Stretch | Indazole Ring (N1-H) |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| 1650 - 1600 | Strong | N-H Scissoring/Bending | Primary Amine (-NH₂) |
| 1620 - 1580 | Medium-Strong | C=C & C=N Stretch | Aromatic/Indazole Ring |
| 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 900 - 670 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |
Rationale for Predictions
The most prominent features will be from the N-H bonds. The two primary amine groups will each exhibit a characteristic pair of sharp peaks corresponding to asymmetric and symmetric stretching.[11] The indazole N1-H stretch will appear as a broader band at a slightly lower wavenumber due to hydrogen bonding in the solid state.[8] The aromatic region will be rich with C=C and C=N stretching vibrations, and the fingerprint region will contain complex patterns from C-N stretching and C-H bending.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (1-5 mg) of the solid 1H-Indazole-3,5-diamine powder directly onto the ATR crystal.
-
Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Scan the sample over the mid-IR range (4000 to 400 cm⁻¹).
-
Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.
-
-
Data Processing and Validation:
-
The software will automatically perform the background subtraction and generate the transmittance or absorbance spectrum.
-
Validate the spectrum by checking for the expected functional group frequencies as outlined in Table 3. Ensure the absence of significant water (broad band ~3400 cm⁻¹) or carbon dioxide (~2349 cm⁻¹) peaks, which would indicate a poor background correction.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system.
Predicted UV-Vis Absorption Maxima (λₘₐₓ)
The indazole ring itself is a chromophore. The addition of two powerful auxochromic -NH₂ groups will cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted 1H-indazole, moving the absorption to longer wavelengths.[13][14]
Table 4: Predicted UV-Vis Absorption Data for 1H-Indazole-3,5-diamine in Ethanol
| Predicted λₘₐₓ (nm) | Transition Type | Rationale |
|---|---|---|
| ~240 - 260 | π → π* | High-energy transition within the benzenoid system. |
| ~310 - 330 | π → π* / n → π* | Lower-energy transition of the extended conjugated system, shifted by the auxochromic amino groups. |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection and Blank:
-
Choose a UV-transparent solvent in which the analyte is soluble, such as ethanol or methanol.
-
Fill a quartz cuvette with the pure solvent and use it to record a baseline (blank) correction across the desired wavelength range (e.g., 200-500 nm).
-
-
Sample Preparation:
-
Prepare a dilute stock solution of 1H-Indazole-3,5-diamine of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a working solution with a concentration that results in a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units). This typically requires a concentration in the micromolar range (10⁻⁵ to 10⁻⁶ M).
-
-
Data Acquisition:
-
Rinse and fill a quartz cuvette with the working solution.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum from 200 to 500 nm.
-
-
Data Analysis and Validation:
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
-
If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which serves as a validation of the measurement's consistency.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information.
Predicted Molecular Ion and Fragmentation
The molecular formula of 1H-Indazole-3,5-diamine is C₇H₈N₄.
-
Monoisotopic Mass: 148.0749 g/mol
Table 5: Predicted Mass Spectrometry Data for 1H-Indazole-3,5-diamine
| m/z (Predicted) | Ion | Rationale / Notes |
|---|---|---|
| 149.0827 | [M+H]⁺ | Protonated molecular ion, expected in ESI positive mode. |
| 148.0749 | [M]⁺˙ | Molecular ion, expected in EI mode. |
| 121 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the pyrazole ring, a common fragmentation for indazoles. |
| 94 | [M - 2HCN]⁺˙ | Subsequent loss of a second HCN molecule. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, making it ideal for this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
-
-
Instrument Setup and Calibration:
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.[15]
-
Calibrate the instrument using a known calibration standard immediately before the analysis to ensure high mass accuracy (< 5 ppm).
-
Set the instrument to positive ion ESI mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum over a relevant range (e.g., m/z 50-300).
-
If desired, perform tandem MS (MS/MS) by isolating the [M+H]⁺ ion (m/z 149.0827) and fragmenting it to observe the characteristic daughter ions.
-
-
Data Analysis and Validation:
-
Determine the accurate mass of the most intense peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental formula from the accurate mass. This should match the expected formula of C₇H₉N₄⁺ (for the protonated species), confirming the compound's identity with high confidence.
-
Integrated Spectroscopic Analysis Workflow
Effective molecular characterization relies on the synthesis of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.
Caption: Integrated workflow for the spectroscopic characterization of a molecule.
Conclusion
This guide establishes a robust, predictive framework for the spectroscopic characterization of 1H-Indazole-3,5-diamine. By leveraging data from related structures and fundamental principles, we have detailed the expected outcomes from NMR, IR, UV-Vis, and Mass Spectrometry. The provided protocols are designed to be both comprehensive and self-validating, ensuring that researchers can confidently acquire and interpret high-quality data. This document serves as a critical resource for any scientist involved in the synthesis, purification, or application of this important medicinal chemistry scaffold, enabling its unambiguous identification and paving the way for its use in drug discovery and development.
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